molecular formula C16H21ClN2O4S B7645153 4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine

4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine

Cat. No.: B7645153
M. Wt: 372.9 g/mol
InChI Key: XGCYDJKCUAUOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine to form an intermediate, which is then reduced and reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid
  • 4-Chloro-3-nitrophenylcarbonylpiperidine
  • Benzenesulfonamide derivatives containing thiazol-4-one scaffold

Uniqueness

4-[4-Chloro-3-(piperidine-1-carbonyl)benzenesulfonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

(2-chloro-5-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c17-15-5-4-13(24(21,22)19-8-10-23-11-9-19)12-14(15)16(20)18-6-2-1-3-7-18/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCYDJKCUAUOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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